![molecular formula C10H14N2OS B2883011 N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide CAS No. 2305384-52-3](/img/structure/B2883011.png)
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and other animals. Despite its toxic effects, MPTP has been a valuable tool for studying the mechanisms of Parkinson's disease and developing potential treatments for this debilitating condition.
作用机制
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide is a prodrug that is converted into the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it disrupts mitochondrial function and leads to cell death. This selective toxicity for dopaminergic neurons is due to the high expression of the dopamine transporter in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-studied and have been used to gain insights into the underlying mechanisms of Parkinson's disease. This compound causes a decrease in dopamine levels in the brain, leading to motor deficits and other Parkinson's disease-like symptoms. It also causes oxidative stress and mitochondrial dysfunction, which are thought to contribute to the degeneration of dopaminergic neurons.
实验室实验的优点和局限性
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has several advantages as a research tool for studying Parkinson's disease. It is a potent and selective neurotoxin that can induce Parkinson's disease-like symptoms in animal models, allowing for the study of disease progression and potential treatments. However, this compound also has several limitations, including its toxicity and potential for off-target effects. It is important to use appropriate safety precautions and controls when using this compound in lab experiments.
未来方向
There are several future directions for research involving N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide and Parkinson's disease. One area of focus is the development of new treatments that can prevent or slow the progression of Parkinson's disease. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an early stage. Additionally, there is ongoing research into the underlying mechanisms of Parkinson's disease and the role of environmental factors in its development.
合成方法
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide can be synthesized by the reaction of 4-methylthiazole with acrylonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with propionyl chloride. The resulting compound is then purified by recrystallization to obtain this compound in its pure form.
科学研究应用
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has been used extensively in scientific research to investigate the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and monkeys, which can then be used to study the disease progression and potential treatments. This compound has also been used to identify the specific brain regions and neuronal pathways that are affected by Parkinson's disease.
属性
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-9(13)11-6-4-5-10-12-8(2)7-14-10/h3,7H,1,4-6H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYCXUZODWHSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


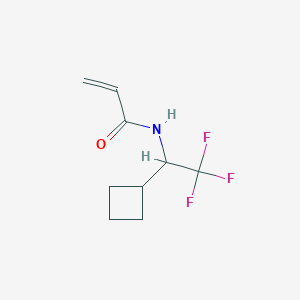

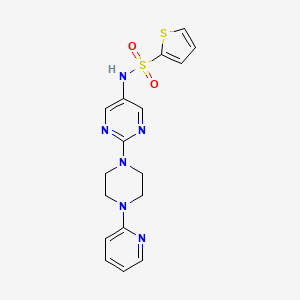
![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)
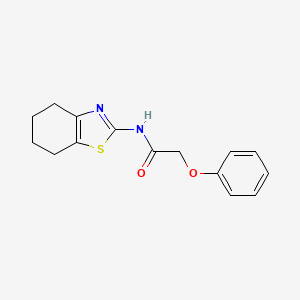

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2882942.png)

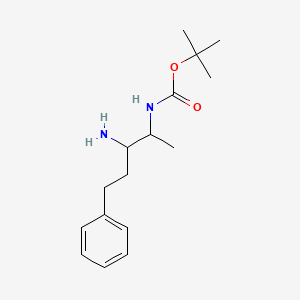

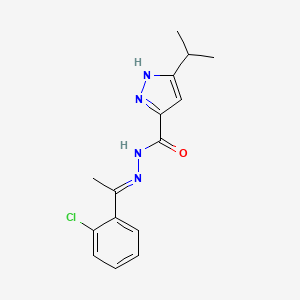
![(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2882951.png)